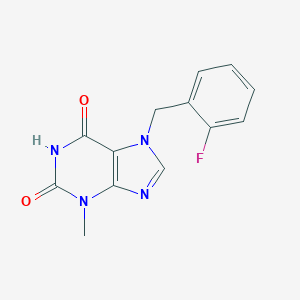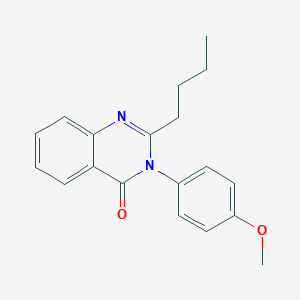![molecular formula C20H20N2O3S B295519 5-{2-[2-(2,4-Dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B295519.png)
5-{2-[2-(2,4-Dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[2-(2,4-Dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, commonly known as DMTB, is a synthetic compound that is widely used in scientific research. It belongs to the class of thiazolidinones and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
DMTB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. DMTB also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
DMTB has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria. DMTB has also been found to have neuroprotective effects and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMTB in lab experiments is its potent pharmacological effects. DMTB has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using DMTB in lab experiments is its potential toxicity. DMTB has been found to be toxic to some cell types, and caution should be exercised when using it in experiments.
Orientations Futures
There are several future directions for research on DMTB. One area of research is the development of new derivatives of DMTB with improved pharmacological properties. Another area of research is the study of the molecular mechanisms underlying the pharmacological effects of DMTB. Additionally, the potential use of DMTB as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be further explored.
Conclusion:
In conclusion, DMTB is a synthetic compound that has been extensively used in scientific research. It has potent anti-inflammatory, anti-cancer, and anti-bacterial properties, and has been found to have a wide range of biochemical and physiological effects. While caution should be exercised when using DMTB in lab experiments due to its potential toxicity, it remains a useful tool for studying various biological processes. Further research on DMTB and its derivatives is needed to fully understand its pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
DMTB can be synthesized using a multistep process starting with the reaction of 2,4-dimethylphenol with 2-chloroethanol to form 2-(2,4-dimethylphenoxy)ethanol. The next step involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with 2-nitrobenzaldehyde to form 2-(2,4-dimethylphenoxy)benzaldehyde. The final step involves the reaction of 2-(2,4-dimethylphenoxy)benzaldehyde with thiosemicarbazide to form DMTB.
Applications De Recherche Scientifique
DMTB has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potent anti-inflammatory, anti-cancer, and anti-bacterial properties. DMTB has also been used as a starting material for the synthesis of other thiazolidinone derivatives with improved pharmacological properties.
Propriétés
Formule moléculaire |
C20H20N2O3S |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(5Z)-2-amino-5-[[2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-13-7-8-16(14(2)11-13)24-9-10-25-17-6-4-3-5-15(17)12-18-19(23)22-20(21)26-18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,23)/b18-12- |
Clé InChI |
VDDRDJCLKGTIKA-PDGQHHTCSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)N=C(S3)N)C |
SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)N=C(S3)N)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)N=C(S3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)

![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)

![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)

![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)